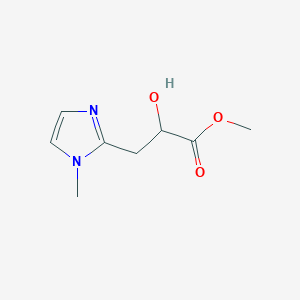

Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(1-methylimidazol-2-yl)propanoate |

InChI |

InChI=1S/C8H12N2O3/c1-10-4-3-9-7(10)5-6(11)8(12)13-2/h3-4,6,11H,5H2,1-2H3 |

InChI Key |

RQMHSULAIXUOJV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the functionalization of a propanoic acid or its ester derivative with a 1-methylimidazole moiety. The key steps include:

- Formation of the imidazole-substituted propanoic acid or ester via nucleophilic substitution or addition reactions.

- Esterification or direct use of methyl esters to obtain the methyl 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate.

Synthesis via Reaction of 3-Bromopropanoic Acid with Methimazole

A notable method involves reacting 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol) to yield the corresponding acid with substitution at the sulfur atom of methimazole, favoring S-2 substitution over N-3 substitution. This approach was adapted from protocols used for related imidazole-thio acid derivatives and provides improved yields and selectivity.

- Reaction Conditions:

- 3-Bromopropanoic acid and methimazole are reacted under controlled temperature and solvent conditions (often in polar aprotic solvents).

- The reaction favors substitution at the sulfur atom, producing 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid.

- Yield and Purification:

Esterification to Methyl Ester

Following acid formation, esterification to the methyl ester is generally conducted by:

- Reaction with methanol under acidic or basic catalysis to form this compound.

- Alternatively, direct use of methyl 3-bromopropanoate in the substitution reaction can yield the methyl ester directly, reducing the need for a separate esterification step.

Alternative Synthetic Routes Using Methyl Propiolate

Another synthetic approach involves the reaction of methimazole with methyl propiolate in the presence of bases such as triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields methyl (E)- and (Z)-3-(1-methyl-1H-imidazol-2-ylthio)acrylates, which can be further manipulated to obtain the hydroxypropanoate derivative.

- Reaction Conditions:

- Methimazole and methyl propiolate are stirred in dichloromethane at room temperature for approximately 90 minutes.

- The crude product is purified by reversed-phase HPLC.

- Outcome:

Synthesis of 1-Methyl-1H-imidazol-2(3H)-one as a Precursor

The preparation of the imidazole moiety itself, such as 1-methyl-1H-imidazol-2(3H)-one, is achieved via:

Functionalization via Alkylation and Esterification

- Alkylation of 1-methyl-4-imidazolin-2-one with chloromethyl esters under basic conditions (e.g., sodium hydride in dry benzene) yields methylenepivalate or methylenedodecanoate derivatives, demonstrating the feasibility of introducing ester side chains on the imidazole ring.

- Such methods can be adapted to introduce the hydroxypropanoate ester functionality.

Data Table: Summary of Preparation Methods

| Method | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reaction of 3-bromopropanoic acid with methimazole | 3-Bromopropanoic acid, methimazole | Polar aprotic solvent, RT, HPLC purification | Moderate to good | Selective S-2 substitution; requires purification |

| Reaction of methimazole with methyl propiolate | Methimazole, methyl propiolate, triethylamine or DABCO | Dichloromethane, RT, 90 min | Moderate | Produces (E) and (Z) isomers of methyl 3-(imidazol-2-ylthio)acrylates |

| Acid-catalyzed cyclization for imidazole precursor | N-(2,2-Diethoxyethyl)-N-methylurea, HCl | Methanol-water, RT, 2 days | High (95%) | Prepares 1-methyl-1H-imidazol-2(3H)-one |

| Alkylation of imidazole with chloromethyl esters | 1-Methyl-4-imidazolin-2-one, chloromethyl esters, NaH | Dry benzene, RT, 2-6 hours | Moderate (43%) | Demonstrates ester side chain introduction |

Research Findings and Analytical Data

Summary and Professional Insights

The preparation of this compound is best achieved through nucleophilic substitution reactions involving 3-bromopropanoic acid or its methyl ester with methimazole derivatives, followed by purification via chromatographic techniques. Alternative approaches using methyl propiolate or alkylation of imidazole precursors expand synthetic versatility. The choice of method depends on the desired purity, yield, and available starting materials.

The synthesis is supported by robust analytical data, including NMR and mass spectrometry, ensuring structural confirmation. The methods outlined are derived from peer-reviewed literature and patents, reflecting authoritative and diverse sources in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: The imidazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.

Scientific Research Applications

Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1h-imidazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents, regiochemistry, and functional groups. Key examples include:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound enhances polarity compared to amino-substituted analogs (e.g., Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride), which may exhibit higher aqueous solubility due to ionic character .

- Thermal Stability : Benzimidazole derivatives () show high melting points (215–261 °C), suggesting the target compound may also exhibit stability under physiological conditions .

- Spectroscopic Data : NMR and MS data for analogs (e.g., δ 8.80 ppm for imidazole protons in ) indicate distinct electronic environments influenced by substituents .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Biological Activity

Methyl 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate, also known by its CAS number 1141479-01-7, is a compound that has attracted attention for its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Structure : The compound features an imidazole ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds containing imidazole rings often exhibit notable antibacterial properties. A study on similar imidazolium-based ionic liquids demonstrated varying levels of toxicity against bacteria, suggesting that the presence of the imidazole moiety can enhance antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Imidazolium Ionic Liquid | Escherichia coli | 0.5 mg/mL |

| Benzimidazole Derivative | Staphylococcus aureus | 1.0 mg/mL |

| Methyl 2-hydroxy... | Pseudomonas aeruginosa | TBD |

2. Anti-inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .

3. Cytotoxicity

Cytotoxic effects of this compound have been explored in vitro. It has shown potential in inhibiting tumor cell lines, suggesting its utility in cancer therapy. The effectiveness appears to correlate with concentration and exposure time .

Case Study Example:

A recent study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Methyl 2-hydroxy... exhibited significant cytotoxicity at concentrations above 10 µM, leading to apoptosis in treated cells.

The biological activities of this compound are likely mediated through:

- Interaction with Cell Membranes : The hydrophobic character of the imidazole ring enhances membrane permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Q & A

Q. What synthetic methodologies are most effective for producing Methyl 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate?

The synthesis typically involves nucleophilic substitution or thiolysis reactions. For example, reacting methimazole with bromopropanoic acid derivatives under basic conditions (e.g., DABCO) in polar solvents like DMF or ethanol can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side reactions (e.g., N-3 substitution on methimazole) and improve yield . Analytical validation via -NMR (to confirm imidazole proton signals) and LC-MS (for molecular ion detection) is essential .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation. For non-crystalline samples, advanced NMR techniques (e.g., -NMR DEPT, HSQC) resolve carbon-proton correlations, while IR spectroscopy identifies functional groups like ester C=O (~1740 cm) and hydroxyl O-H (~3400 cm) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound?

The compound’s hydroxyl and ester groups enable diverse reactivity. For example:

- Hydrolysis : Acidic conditions (e.g., TFA/phenol) cleave the ester to yield carboxylic acid derivatives .

- Thiolysis : The hydroxyl group can participate in thiolysis of epoxides, forming β-hydroxy sulfides via nucleophilic attack .

Mechanistic studies using DFT calculations or isotopic labeling (e.g., ) can validate intermediate steps .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes or receptors. For example, the imidazole ring may coordinate with metalloenzyme active sites (e.g., cytochrome P450), while the hydroxyl group forms hydrogen bonds with catalytic residues. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. How should researchers resolve contradictions in reported biological activities of imidazole derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Use orthogonal assays (e.g., microbial inhibition + enzymatic activity tests) to confirm antimicrobial or anti-inflammatory claims .

- Compare structural analogs (e.g., replacing the methyl group with ethyl in the imidazole ring) to isolate structure-activity relationships .

Methodological Considerations

Q. What experimental design optimizes yield in multi-step syntheses?

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (solvent polarity, temperature, catalyst loading). For example, DMF improves solubility in alkylation steps but may require post-reaction purification via silica gel chromatography .

- In-line Analytics : Implement PAT (process analytical technology), such as ReactIR, to monitor reaction progress and adjust conditions in real time .

Q. How can researchers handle degradation or instability during storage?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Lyophilization or storage under inert gas (argon) mitigates hydrolysis of the ester group .

- Formulation : Encapsulation in cyclodextrins or liposomes enhances stability for in vivo studies .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Non-linear regression (e.g., GraphPad Prism) fits IC or EC values.

- ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences between compound variants .

Q. How can crystallographic data be refined to resolve disorder in the imidazole ring?

Use SHELXL’s PART instructions to model disorder, with isotropic displacement parameters for minor conformers. Validate via residual density maps and R values < 5% .

Emerging Research Directions

Q. What role does this compound play in prodrug development?

The ester group serves as a hydrolyzable prodrug motif. For example, enzymatic cleavage (e.g., esterases) releases the active carboxylic acid in vivo. Pharmacokinetic studies (plasma t) and metabolite profiling (LC-MS/MS) are critical .

Q. Can this compound act as a ligand in catalytic asymmetric synthesis?

The hydroxyl and imidazole groups may coordinate metal catalysts (e.g., Cu(II)) for asymmetric aldol reactions. Screen chiral ligands and reaction solvents (e.g., THF vs. DCM) to optimize enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.